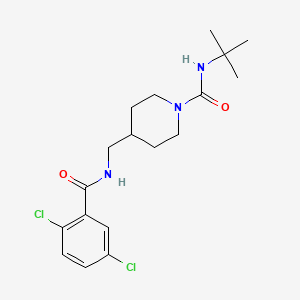
N-(tert-butyl)-4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). The purpose of
Mechanism of Action
BTK is a key regulator of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 selectively inhibits BTK by binding to the active site of the enzyme, preventing its activation and downstream signaling. This results in the suppression of B-cell activation and proliferation, leading to the inhibition of disease progression.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity, resulting in the suppression of B-cell receptor signaling and downstream signaling pathways. This leads to the inhibition of B-cell activation, proliferation, and survival, which is beneficial in the treatment of various diseases. TAK-659 has also been shown to have minimal off-target effects, making it a selective and specific inhibitor of BTK.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments, including its selectivity and specificity for BTK, its potent inhibitory effects on B-cell receptor signaling, and its potential use in combination therapies with other drugs. However, the compound also has some limitations, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic and pharmacodynamic properties.
Future Directions
There are several future directions for the study of TAK-659, including the development of more potent and selective BTK inhibitors, the optimization of pharmacokinetic and pharmacodynamic properties, and the exploration of combination therapies with other drugs. Additionally, TAK-659 has potential applications in the treatment of other diseases, such as viral infections and neurological disorders, which warrant further investigation.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2,5-dichlorobenzoyl chloride with N-(tert-butyl)piperidine-1-carboxamide. This reaction produces N-(tert-butyl)-4-(2,5-dichlorobenzoyl)piperidine-1-carboxamide, which is then treated with formaldehyde and sodium cyanoborohydride to yield N-(tert-butyl)-4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxamide. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to selectively inhibit BTK, which plays a crucial role in the development and progression of these diseases. TAK-659 has also been studied for its potential use in combination therapies with other drugs, such as immune checkpoint inhibitors and chemotherapy agents.
properties
IUPAC Name |
N-tert-butyl-4-[[(2,5-dichlorobenzoyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3O2/c1-18(2,3)22-17(25)23-8-6-12(7-9-23)11-21-16(24)14-10-13(19)4-5-15(14)20/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEATJPCXUYXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

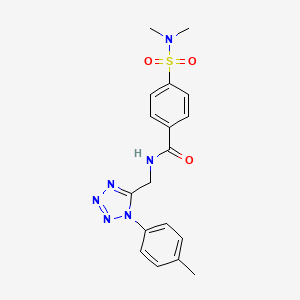
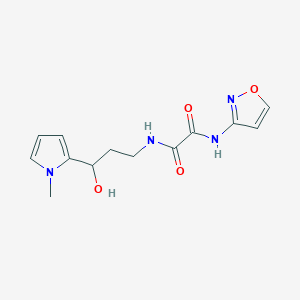
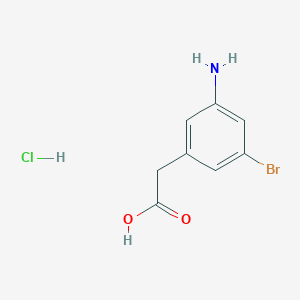

![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2928967.png)
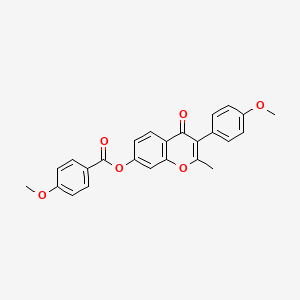

![2-{[2-(4-chlorophenyl)propan-2-yl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2928972.png)
![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2928973.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2928974.png)


![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)
